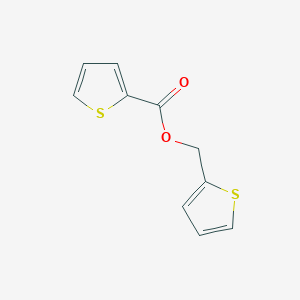
2-Thiophenecarboxylic acid, 2-thienylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenecarboxylic acid, 2-thienylmethyl ester is an organic compound derived from thiophene, a sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxylic acid, 2-thienylmethyl ester typically involves the esterification of 2-Thiophenecarboxylic acid with 2-thienylmethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarboxylic acid, 2-thienylmethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
2-Thiophenecarboxylic acid, 2-thienylmethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Thiophenecarboxylic acid, 2-thienylmethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s sulfur-containing thiophene ring can participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A related compound with a carboxylic acid group instead of an ester.
Thiophene-3-carboxylic acid: Another isomer with the carboxylic acid group at a different position on the thiophene ring.
2-Thiophenemethanol: A compound with a hydroxymethyl group attached to the thiophene ring.
Uniqueness
2-Thiophenecarboxylic acid, 2-thienylmethyl ester is unique due to its ester functional group, which imparts different chemical reactivity and physical properties compared to its carboxylic acid and alcohol counterparts. This uniqueness makes it valuable in specific synthetic and research applications.
Properties
CAS No. |
5271-35-2 |
|---|---|
Molecular Formula |
C10H8O2S2 |
Molecular Weight |
224.3 g/mol |
IUPAC Name |
thiophen-2-ylmethyl thiophene-2-carboxylate |
InChI |
InChI=1S/C10H8O2S2/c11-10(9-4-2-6-14-9)12-7-8-3-1-5-13-8/h1-6H,7H2 |
InChI Key |
LKPBENORACLYNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)COC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















